Bienvenue dans la boutique en ligne BenchChem!

Nebivolol hydrochloride

β-adrenergic receptor pharmacology cardioselectivity human myocardium binding

Nebivolol hydrochloride (CAS 169293-50-9) is the only β1-selective blocker with β3-agonism-mediated NO release, enabling unambiguous dissection of β3-eNOS pathways without α1-antagonism. Its 321-fold β1/β2 selectivity ensures minimal β2 cross-reactivity in signaling experiments. Low aqueous solubility (12% bioavailability) makes it an ideal model for advanced drug delivery research. Use as a CYP2D6 probe substrate to explore genotype-phenotype relationships. Choose this compound when protocol specificity demands the highest β1-selectivity available.

Molecular Formula C22H26ClF2NO4
Molecular Weight 441.9 g/mol
CAS No. 169293-50-9
Cat. No. B016910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebivolol hydrochloride
CAS169293-50-9
Synonyms67555, R
alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol
Bystolic
Hydrochloride, Nebivolol
Lobivon
Nebilet
nebivolol
nebivolol hydrochloride
R 67555
R-67555
R67555
Silosta
Molecular FormulaC22H26ClF2NO4
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
InChIInChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1
InChIKeyJWEXHQAEWHKGCW-BIISKSHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Nebivolol Hydrochloride (CAS 169293-50-9) Procurement Guide: β1-Selective Vasodilatory β-Blocker Specifications


Nebivolol hydrochloride (CAS 169293-50-9), a third-generation β-adrenergic receptor antagonist, is a racemic mixture of d- and l-enantiomers with molecular formula C₂₂H₂₅F₂NO₄·HCl and molecular weight 441.90 g/mol [1]. It is approved for hypertension and adjunctive chronic heart failure therapy [2]. Unlike conventional β-blockers, nebivolol demonstrates the highest β₁-adrenoceptor selectivity in clinical practice and uniquely induces nitric oxide-mediated vasodilation via β₃ receptor agonism [3].

Why Nebivolol Hydrochloride Cannot Be Simply Substituted by Other β-Blockers


Generic substitution among β-blockers is scientifically unsound due to substantial pharmacological heterogeneity within the class. Nebivolol differs fundamentally from second-generation agents (metoprolol, atenolol, bisoprolol) in its dual mechanism—combining the highest β₁-selectivity with nitric oxide-mediated vasodilation [1]. It further diverges from carvedilol, another vasodilating β-blocker, in its vasodilatory pathway (NO-mediated β₃ agonism versus α₁-antagonism) and metabolic profile [2]. These molecular distinctions translate to quantifiable differences in receptor occupancy, adverse event rates, and patient outcomes, as detailed in the evidence below.

Nebivolol Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


321-Fold β₁ Selectivity in Human Myocardium: Nebivolol vs. Class Comparators

Nebivolol demonstrates the highest β₁-adrenoceptor selectivity among all clinically used β-blockers. In human myocardial membrane preparations, nebivolol exhibited a 321-fold higher affinity for β₁ versus β₂ receptors [1]. This exceeds the selectivity of bisoprolol, the next most selective agent in clinical use [2].

β-adrenergic receptor pharmacology cardioselectivity human myocardium binding

Unique Nitric Oxide-Mediated Vasodilation: β₃ Agonism Differentiation from Carvedilol

Nebivolol is the only β₁-selective blocker that induces endothelium-dependent vasodilation via nitric oxide release, mediated through β₃-adrenoceptor agonism [1]. In contrast, carvedilol's vasodilation occurs via α₁-adrenergic blockade, a distinct molecular pathway [2].

vasodilation mechanism nitric oxide signaling β₃ adrenoceptor

37% Lower Adverse Event Risk vs. Other Cardioselective β-Blockers in Hypertension

A meta-analysis of randomized controlled trials assessing tolerability in mild-to-moderate hypertension found that patients receiving nebivolol had a significantly lower risk of adverse events compared to those treated with other cardioselective β-blockers (atenolol, metoprolol, bisoprolol) [1].

hypertension management drug tolerability clinical outcomes

Greater BP Reduction and Lower Mortality vs. Carvedilol in Real-World Hypertension Cohort

A 2026 multicenter retrospective cohort study of hypertensive patients without heart failure compared nebivolol directly to carvedilol and other β-blockers [1]. Nebivolol was associated with significantly greater blood pressure reduction and lower all-cause mortality.

comparative effectiveness cardiovascular outcomes real-world evidence

CYP2D6 Polymorphism-Dependent Bioavailability: 15-Fold Exposure Difference Between PMs and EMs

Nebivolol metabolism is highly dependent on CYP2D6 phenotype. In healthy volunteers, systemic exposure (AUC) was 15-fold greater in poor metabolizers (PMs) compared to extensive metabolizers (EMs) [1]. However, active hydroxylated metabolites compensate pharmacodynamically, maintaining consistent antihypertensive efficacy across phenotypes [2].

pharmacogenomics drug metabolism precision dosing

Oral Bioavailability: 12% Absolute Bioavailability and Formulation Challenges

Nebivolol hydrochloride exhibits low and variable oral bioavailability (approximately 12%) due to extensive first-pass hepatic metabolism via CYP2D6 [1]. This contrasts with atenolol (~50% bioavailability, primarily renal excretion) and carvedilol (~25% bioavailability) [2].

bioavailability formulation science drug delivery

Nebivolol Hydrochloride Application Scenarios for Procurement and Research Planning


Pharmacological Studies Requiring Maximal β₁-Selectivity with Minimal β₂ Interference

When experimental protocols demand β₁-adrenergic blockade with the lowest possible β₂ receptor cross-reactivity, nebivolol hydrochloride is the optimal choice. Its 321-fold β₁/β₂ selectivity ratio in human myocardium [1] exceeds that of bisoprolol (~100-fold) and other comparators, enabling cleaner mechanistic studies of β₁-mediated signaling pathways without confounding β₂-mediated effects.

Endothelial Function and Nitric Oxide Signaling Research

Nebivolol is uniquely positioned for investigations of endothelial function and nitric oxide biology. As the only β₁-selective blocker with β₃-agonism-mediated NO release [1], it serves as a tool compound for dissecting β₃-eNOS signaling pathways. Studies requiring vasodilatory β-blockade without α₁-antagonism (which distinguishes nebivolol from carvedilol) should prioritize nebivolol procurement.

Formulation Development for Poorly Water-Soluble BCS Class II Compounds

Nebivolol hydrochloride's low aqueous solubility and 12% oral bioavailability [1] make it an ideal model compound for developing and validating advanced drug delivery systems, including solid dispersions, self-microemulsifying drug delivery systems (SMEDDS), and nanoparticle formulations. Procurement of high-purity reference standards supports dissolution testing and bioequivalence studies.

Pharmacogenomic Studies of CYP2D6-Dependent Drug Metabolism

The 15-fold difference in nebivolol exposure between CYP2D6 poor metabolizers and extensive metabolizers [1] establishes this compound as a valuable probe substrate for pharmacogenomic investigations. Researchers studying genotype-phenotype relationships in drug metabolism or developing CYP2D6 phenotyping assays will find nebivolol a clinically relevant and well-characterized substrate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nebivolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.